molecular formula C10H11NO4 B7458469 N-(3-Hydroxyphenylacetyl)glycine

N-(3-Hydroxyphenylacetyl)glycine

Cat. No.: B7458469
M. Wt: 209.20 g/mol
InChI Key: KXGBGKNQHLRGKR-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenylacetyl)glycine: is a chemical compound that belongs to the class of phenylacetyl derivatives It is characterized by the presence of a hydroxy group attached to the phenyl ring and an acetyl group linked to glycine

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia in the presence of a catalyst such as urotropine.

    Strecker Synthesis: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form amino acetonitrile, which is then hydrolyzed to yield glycine.

Industrial Production Methods: Industrial production of N-(3-Hydroxyphenylacetyl)glycine typically involves large-scale synthesis using the ammonolysis of chloroacetic acid due to its simplicity and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Hydroxyphenylacetyl)glycine can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reaction conditions.

    Substitution: The hydroxy group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenylacetyl derivatives.

Scientific Research Applications

N-(3-Hydroxyphenylacetyl)glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Hydroxyphenylacetyl)glycine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Phenylacetylglycine: Similar structure but lacks the hydroxy group on the phenyl ring.

    3-Hydroxyphenylacetic Acid: Similar structure but lacks the glycine moiety.

    N-(4-Hydroxyphenylacetyl)glycine: Similar structure but with the hydroxy group at the para position.

Uniqueness: N-(3-Hydroxyphenylacetyl)glycine is unique due to the presence of both the hydroxy group on the phenyl ring and the glycine moiety, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[[2-(3-hydroxyphenyl)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-8-3-1-2-7(4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGBGKNQHLRGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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